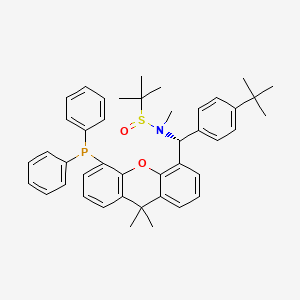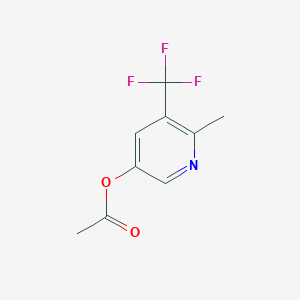
6-Methyl-5-(trifluoromethyl)pyridin-3-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methyl-5-(trifluoromethyl)pyridin-3-yl acetate: is an organic compound that features a pyridine ring substituted with a methyl group, a trifluoromethyl group, and an acetate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-5-(trifluoromethyl)pyridin-3-yl acetate typically involves the following steps:
Starting Material: The synthesis begins with 6-Methyl-5-(trifluoromethyl)pyridin-3-ol.
Acetylation Reaction: The hydroxyl group of the starting material is acetylated using acetic anhydride in the presence of a base such as pyridine or triethylamine. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, improved yields, and reduced production costs. The use of automated systems also ensures consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the trifluoromethyl group, converting it to a difluoromethyl or monofluoromethyl group.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products:
Oxidation: Formation of 6-Methyl-5-(trifluoromethyl)pyridine-3-carboxylic acid.
Reduction: Formation of 6-Methyl-5-(difluoromethyl)pyridin-3-yl acetate.
Substitution: Formation of 6-Methyl-5-(trifluoromethyl)pyridin-3-yl derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: The compound can be used as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of catalytic processes.
Material Science: It can be incorporated into polymers to improve their thermal stability and chemical resistance.
Biology and Medicine:
Drug Development: The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds. 6-Methyl-5-(trifluoromethyl)pyridin-3-yl acetate can be used as a building block in the synthesis of drug candidates.
Biological Probes: The compound can be used in the design of fluorescent probes for imaging and diagnostic applications.
Industry:
Agrochemicals: It can be used in the synthesis of herbicides and pesticides, leveraging its chemical stability and bioactivity.
Electronics: The compound can be used in the development of organic semiconductors and other electronic materials.
Mecanismo De Acción
The mechanism of action of 6-Methyl-5-(trifluoromethyl)pyridin-3-yl acetate is largely dependent on its application. In drug development, the trifluoromethyl group can enhance the compound’s ability to interact with biological targets, such as enzymes or receptors, by increasing its lipophilicity and metabolic stability. The acetate group can act as a prodrug moiety, releasing the active compound upon hydrolysis in the body.
Comparación Con Compuestos Similares
- 6-Methyl-5-(trifluoromethyl)pyridin-3-yl boronic acid
- Methyl 2-(2-(((6-(trifluoromethyl)pyridin-2-yl)oxy)methyl)phenyl)acetate
- 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)urea
Uniqueness: 6-Methyl-5-(trifluoromethyl)pyridin-3-yl acetate is unique due to the presence of both the trifluoromethyl and acetate groups. The trifluoromethyl group imparts high chemical stability and lipophilicity, while the acetate group can serve as a prodrug moiety, enhancing the compound’s versatility in pharmaceutical applications. Additionally, the combination of these functional groups can lead to unique reactivity patterns and applications in various fields.
Propiedades
Fórmula molecular |
C9H8F3NO2 |
|---|---|
Peso molecular |
219.16 g/mol |
Nombre IUPAC |
[6-methyl-5-(trifluoromethyl)pyridin-3-yl] acetate |
InChI |
InChI=1S/C9H8F3NO2/c1-5-8(9(10,11)12)3-7(4-13-5)15-6(2)14/h3-4H,1-2H3 |
Clave InChI |
KMTMSQPPUXOQFY-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=N1)OC(=O)C)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


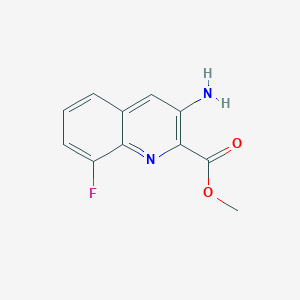
![8-Ethynylimidazo[1,2-a]pyridine](/img/structure/B13658938.png)
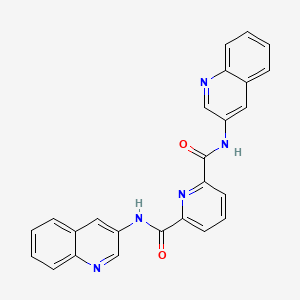

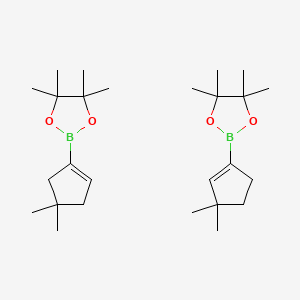
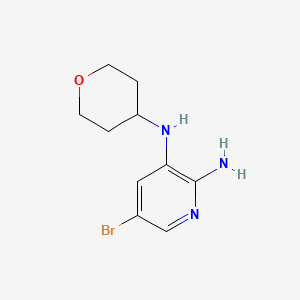
![4-(1-Benzothiophen-3-ylmethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B13658961.png)

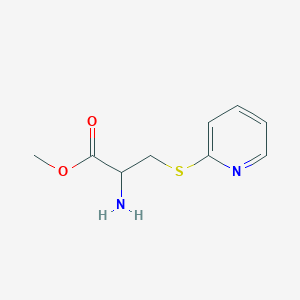
![1-(Benzo[d]isothiazol-6-yl)ethanone](/img/structure/B13658977.png)
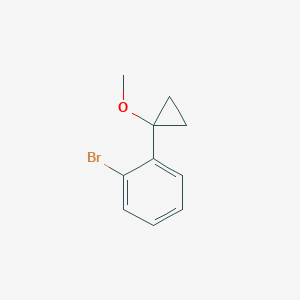

![5-chloro-4-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B13658991.png)
